molecular formula C8H7N3S B1439474 4-Amino-2-(2-thienyl)pyrimidine CAS No. 1159816-95-1

4-Amino-2-(2-thienyl)pyrimidine

Cat. No.: B1439474
CAS No.: 1159816-95-1
M. Wt: 177.23 g/mol
InChI Key: CBARFMPLIWMVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(2-thienyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a thienyl group at the 2-position. Pyrimidines are known for their wide range of biological activities and are integral components of many pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-thienyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with guanidine in the presence of a base, such as sodium ethoxide, to form the desired pyrimidine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(2-thienyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-Amino-2-(2-thienyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    4-Amino-2-phenylpyrimidine: Similar structure but with a phenyl group instead of a thienyl group.

    2-Amino-4-(2-thienyl)pyrimidine: Similar structure but with the amino and thienyl groups swapped.

Uniqueness: 4-Amino-2-(2-thienyl)pyrimidine is unique due to the presence of both an amino group and a thienyl group, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

4-Amino-2-(2-thienyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its antitumor, antimicrobial, and other therapeutic potentials, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with an amino group and a thiophene moiety. This unique configuration contributes to its biological activity, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research has demonstrated that 4-amino-pyrimidine derivatives exhibit notable antitumor effects. A study investigated the encapsulation of 4-amino-pyrimidine in liposomes, revealing enhanced cytotoxicity against HeLa cells. The encapsulated form showed a 75.91% reduction in cell viability at a concentration of 20μg/mL20\,\mu g/mL, compared to 46.63% for the free compound . In vivo studies using Swiss albino mice indicated tumor inhibition rates of 66.47% for liposomal 4-amino-pyrimidine versus 14.47% for the control group treated with 5-fluorouracil (5-FU) .

Treatment FormTumor Inhibition Rate (%)
Liposomal 4-Amino-Pyrimidine66.47 ± 26.8
Free 4-Amino-Pyrimidine50.46 ± 16.24
5-Fluorouracil (5-FU)14.47 ± 9.22

These findings suggest that liposomal formulations enhance the efficacy of 4-amino-pyrimidine, potentially due to improved pharmacokinetics and biodistribution.

Antimicrobial Activity

Pyrimidine derivatives, including those with thienyl substitutions, have shown promising antimicrobial properties. A review highlighted that various pyrimidine compounds exhibit bactericidal activity comparable to established antibiotics such as ciprofloxacin . This positions this compound as a potential candidate for developing new antimicrobial agents.

Other Pharmacological Activities

In addition to antitumor and antimicrobial effects, research indicates that pyrimidine derivatives can possess anti-inflammatory, analgesic, and antiviral properties . The broad spectrum of biological activities suggests that these compounds can be further explored for various therapeutic applications.

Case Study: Antitumor Efficacy

In a controlled study involving male Swiss albino mice, the antitumor efficacy of liposomal encapsulated 4-amino-pyrimidine was assessed against sarcoma 180 tumors. The results indicated significant tumor regression compared to untreated controls, reinforcing the compound's potential as an effective anticancer agent .

Case Study: Antimicrobial Screening

Another study evaluated a series of pyrimidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited moderate to high activity levels, suggesting that modifications to the pyrimidine structure could enhance their antimicrobial effectiveness .

Properties

IUPAC Name

2-thiophen-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBARFMPLIWMVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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